2,3-dichloro-5-nitropyrazine
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Overview
Description
2,3-Dichloro-5-nitropyrazine is a chemical compound with the molecular formula C4HCl2N3O2. It is a yellow crystalline powder that is soluble in polar organic solvents such as ethanol and acetone . This compound is widely used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,3-dichloro-5-nitropyrazine involves the nitration of 2,3-dichloropyrazine with nitric acid in the presence of sulfuric acid . Another method involves the reaction of 2,3-dichloropyrazine with sodium nitrite and hydrochloric acid, followed by the addition of copper powder .
Industrial Production Methods
Industrial production of this compound typically involves continuous processes where the catalyst FeCl3 and 2,6-dichloropyridine are added into a dissolving kettle, mixed, and then overflowed to a chlorination kettle for chlorination .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5-nitropyrazine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: DDQ is a common oxidizing agent used for the oxidation of this compound.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation can lead to the formation of quinones.
Reduction: Reduction typically yields amino derivatives.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dichloro-5-nitropyrazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 2,3-dichloro-5-nitropyrazine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects . The chlorine atoms can also participate in nucleophilic substitution reactions, further modifying the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-nitropyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Used as an oxidizing agent and has similar reactivity.
Uniqueness
2,3-Dichloro-5-nitropyrazine is unique due to its combination of nitro and chloro groups, which confer high reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
2,3-dichloro-5-nitropyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2N3O2/c5-3-4(6)8-2(1-7-3)9(10)11/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMWGDHAZVAEHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40750259 |
Source
|
Record name | 2,3-Dichloro-5-nitropyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40750259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88803-87-6 |
Source
|
Record name | 2,3-Dichloro-5-nitropyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40750259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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